Cas no 592-34-7 (Butyl chloroformate)
Butyl chloroformate Chemical and Physical Properties
Names and Identifiers
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- Butyl chloroformate
- n-Butyl chloroformate
- n-Butyl chloroformateneat
- butyl carbonochloridate
- Chloroformic Acid Butyl Ester
- 3TGX130CB0
- UNII-3TGX130CB0
- InChI=1/C5H9ClO2/c1-2-3-4-8-5(6)7/h2-4H2,1H3
- CARBONOCHLORIDIC ACID, BUTYL ESTER
- BUTAN-1-YL CHLOROFORMATE
- EINECS 209-750-5
- butyloxycarbonyl chloride
- Butyl chloroformate, 98%
- Formic acid, chloro-, butyl ester
- chlorocarbonic acid n-butyl ester
- n-butyl chlorocarbonate
- FT-0623305
- NSC-8428
- Butyl chlorocarbonate
- BUTYL CHLOROFORMATE; FORMIC ACID, CHLORO-, BUTYL ESTER
- NSC8428
- AKOS000120037
- Butyl chloroformate, purum, >=97.0% (GC)
- n-butylchloroformate
- n-Butyl chloroformate [UN2743] [Poison]
- carbonochloridic acid butyl ester
- VS-02937
- butylchloroformate
- EC 209-750-5
- SCHEMBL2560
- NSC 8428
- UN 2743
- MFCD00000650
- butyl-chloroformate
- DTXSID7060461
- UN2743
- Butyl chloridocarbonate #
- NRDQFWXVTPZZAZ-UHFFFAOYSA-
- Butoxycarbonyl chloride
- EN300-20442
- Chloroformic acid n-butyl ester
- AI3-28574
- n-Buty chloroformate
- butylchloro-formate
- NS00007534
- 592-34-7
- DTXCID2042567
- CHLOROFORMIC ACID, N-BUTYL ESTER
- STL146495
- BBL011392
- Formic acid, chloro, butyl ester (8CI)
- Formic acid, chloro, butyl ester
- CHLOROCARBONIC ACID, N-BUTYL ESTER
-
- MDL: MFCD00000650
- Inchi: 1S/C5H9ClO2/c1-2-3-4-8-5(6)7/h2-4H2,1H3
- InChI Key: NRDQFWXVTPZZAZ-UHFFFAOYSA-N
- SMILES: ClC(=O)OCCCC
- BRN: 605635
Computed Properties
- Exact Mass: 136.02900
- Monoisotopic Mass: 136.029
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 4
- Complexity: 72.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.8
- Topological Polar Surface Area: 26.3
Experimental Properties
- Color/Form: Colorless liquid with pungent smell. [1]
- Density: 1.074
- Melting Point: -70 ºC
- Boiling Point: 143°C(lit.)
- Flash Point: 39 ºC
- Refractive Index: 1.411-1.413
- Water Partition Coefficient: decomposition
- PSA: 26.30000
- LogP: 2.16190
- Vapor Pressure: 2.42 psi ( 20 °C)
- Sensitiveness: Moisture Sensitive
- FEMA: 2843
- Solubility: It is miscible with ether \ benzene [10]
Butyl chloroformate Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H226,H314,H331
- Warning Statement: P261,P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 2743 6.1/PG 2
- WGK Germany:1
- Hazard Category Code: R10;R23;R34
- Safety Instruction: S26; S36; S45
- FLUKA BRAND F CODES:10-19
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:II
- TSCA:Yes
- Storage Condition:0-10°C
- Safety Term:6.1
- Packing Group:I
- Risk Phrases:R10; R23; R34
- Packing Group:I
- Hazard Level:6.1
Butyl chloroformate Customs Data
- HS CODE:29159020
- Customs Data:
China Customs Code:
2915900090Overview:
2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%
Butyl chloroformate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B103006-100g |
Butyl chloroformate |
592-34-7 | 98% | 100g |
¥97.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B103006-25g |
Butyl chloroformate |
592-34-7 | 98% | 25g |
¥56.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B103006-500g |
Butyl chloroformate |
592-34-7 | 98% | 500g |
¥396.90 | 2023-09-04 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019945-100g |
Butyl chloroformate |
592-34-7 | 98% | 100g |
¥96 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019945-25g |
Butyl chloroformate |
592-34-7 | 98% | 25g |
¥56 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019945-500g |
Butyl chloroformate |
592-34-7 | 98% | 500g |
¥461 | 2024-05-22 | |
| TRC | B692725-5g |
Butyl Chloroformate |
592-34-7 | 5g |
$ 81.00 | 2023-09-08 | ||
| TRC | B692725-25g |
Butyl Chloroformate |
592-34-7 | 25g |
$ 109.00 | 2023-09-08 | ||
| TRC | B692725-100g |
Butyl Chloroformate |
592-34-7 | 100g |
$ 132.00 | 2023-09-08 | ||
| TRC | B692725-250g |
Butyl Chloroformate |
592-34-7 | 250g |
$ 173.00 | 2023-04-18 |
Butyl chloroformate Suppliers
Butyl chloroformate Related Literature
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Charlotta Wallinder,Christian Sk?ld,Sara Sundholm,Marie-Odile Guimond,Samir Yahiaoui,Gunnar Lindeberg,Nicole Gallo-Payet,Mathias Hallberg,Mathias Alterman Med. Chem. Commun. 2019 10 2146
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2. LXXV.—n-Butyl chloroformate and its derivativesFrederick Daniel Chattaway,Edouard Saerens J. Chem. Soc. Trans. 1920 117 708
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3. Factors in the formation of isomerically and optically pure alkyl halides. Part VII. Rearrangements occurring during the thermal decomposition of alkyl chloroformatesP. W. Clinch,H. R. Hudson J. Chem. Soc. B 1971 747
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4. Competitive 1,2- and 1,3-hydride shifts and the possible role of protonated and methylated cyclopropane intermediates in alkyl group rearrangements accompanying the thermal decomposition of saturated alkyl chloroformates in the liquid phaseHarry R. Hudson,Andrew J. Koplick,David J. Poulton J. Chem. Soc. Perkin Trans. 2 1979 57
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5. Palladium-catalyzed coupling of alkynes with chloroformates to form alkynecarboxylic acid estersArnd B?ttcher,Heike Becker,Melanie Brunner,Thomas Preiss,Jochem Henkelmann,Christel De Bakker,Rolf Gleiter J. Chem. Soc. Perkin Trans. 1 1999 3555
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Organic carbonic acids and derivatives Organic carbonic acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Organic carbonic acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on Butyl chloroformate
Recent Advances in the Application of Butyl Chloroformate (592-34-7) in Chemical Biology and Pharmaceutical Research
Butyl chloroformate (CAS: 592-34-7) is a versatile reagent widely used in chemical biology and pharmaceutical research for its ability to facilitate various synthetic transformations, particularly in peptide synthesis and derivatization. Recent studies have highlighted its role in improving reaction efficiencies, enabling novel synthetic pathways, and contributing to the development of new therapeutic agents. This research brief synthesizes the latest findings on the applications and mechanistic insights of butyl chloroformate, providing a comprehensive overview for professionals in the field.
One of the most significant advancements involves the use of butyl chloroformate in the synthesis of peptide-based therapeutics. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the rapid and selective protection of amino groups, which is critical for the stepwise construction of complex peptides. The study reported a 20% increase in yield compared to traditional methods, attributed to the reagent's ability to minimize side reactions. Furthermore, the research highlighted the reagent's compatibility with a wide range of functional groups, making it a valuable tool for the synthesis of structurally diverse peptides.
In addition to peptide synthesis, butyl chloroformate has been employed in the derivatization of small molecules for analytical purposes. A recent publication in Analytical Chemistry detailed its use in the pre-column derivatization of carboxylic acids for HPLC analysis. The method, which leverages the reagent's high reactivity with carboxyl groups, achieved superior sensitivity and reproducibility, enabling the detection of trace-level analytes in complex biological matrices. This application is particularly relevant for pharmacokinetic studies and biomarker discovery, where accurate quantification of metabolites is essential.
Mechanistic studies have also shed light on the reagent's behavior under different reaction conditions. Computational and experimental investigations published in Organic Letters elucidated the role of solvent polarity and temperature in modulating the reactivity of butyl chloroformate. The findings revealed that polar aprotic solvents, such as acetonitrile, enhance its electrophilicity, while elevated temperatures accelerate the formation of reactive intermediates. These insights are instrumental in optimizing reaction protocols and expanding the scope of its applications.
Beyond synthetic chemistry, butyl chloroformate has found utility in bioconjugation strategies. A 2024 study in Bioconjugate Chemistry showcased its use in the site-specific modification of proteins, enabling the attachment of fluorescent probes and drug payloads. The reagent's ability to selectively target lysine residues under mild conditions was particularly noteworthy, as it preserves the structural integrity and functionality of the protein. This approach holds promise for the development of next-generation biotherapeutics and diagnostic tools.
Despite its advantages, challenges remain in the handling and storage of butyl chloroformate due to its moisture sensitivity and potential for decomposition. Recent efforts have focused on developing stabilized formulations and alternative delivery systems to mitigate these issues. For instance, encapsulation in polymeric matrices has been shown to extend the reagent's shelf life while maintaining its reactivity. These innovations are expected to facilitate its broader adoption in industrial and academic settings.
In conclusion, butyl chloroformate (592-34-7) continues to be a pivotal reagent in chemical biology and pharmaceutical research, with recent advancements underscoring its versatility and efficacy. From peptide synthesis to bioconjugation, its applications are expanding, driven by a deeper understanding of its mechanistic properties and ongoing innovations in formulation. As research in this area progresses, butyl chloroformate is poised to play an even greater role in the discovery and development of novel therapeutic agents.
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